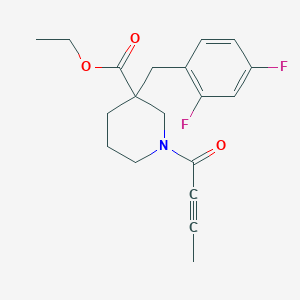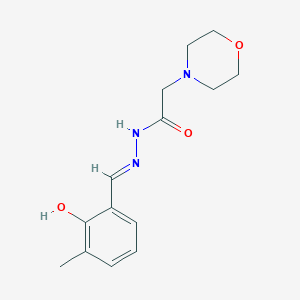
ethyl 1-(2-butynoyl)-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-butynoyl)-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as EFDP and is synthesized through a multistep process. EFDP has been found to have various biochemical and physiological effects and has been extensively studied for its mechanism of action.
作用机制
EFDP has been found to have various mechanisms of action. It has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. EFDP has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. EFDP has been found to have neuroprotective properties by inhibiting the production of reactive oxygen species and reducing inflammation.
Biochemical and Physiological Effects:
EFDP has been found to have various biochemical and physiological effects. It has been found to have antibacterial and antifungal properties and has been shown to inhibit the growth of various bacterial and fungal strains. EFDP has also been found to inhibit the growth of cancer cells and has been shown to induce apoptosis and inhibit angiogenesis. EFDP has been found to have neuroprotective properties and has been shown to reduce inflammation and inhibit the production of reactive oxygen species.
实验室实验的优点和局限性
EFDP has various advantages and limitations for lab experiments. EFDP has been found to have antibacterial, antifungal, and anticancer properties, which make it a potential candidate for drug development. EFDP has also been found to have neuroprotective properties, which make it a potential candidate for the prevention and treatment of Alzheimer's disease. However, EFDP has certain limitations for lab experiments. EFDP is a relatively new compound, and its mechanism of action and potential side effects are not fully understood. Additionally, EFDP is a complex compound, and its synthesis method involves several steps, which can make it difficult to produce in large quantities.
未来方向
There are several future directions for research on EFDP. One potential direction is to study the potential use of EFDP as a drug for the treatment of bacterial and fungal infections. Another potential direction is to study the potential use of EFDP as a chemotherapeutic agent for the treatment of cancer. Additionally, future research could focus on the potential use of EFDP for the prevention and treatment of Alzheimer's disease. Finally, future research could focus on improving the synthesis method of EFDP to make it easier to produce in large quantities.
合成方法
EFDP is synthesized through a multistep process that involves the reaction of various chemicals. The first step involves the reaction of ethyl 3-oxopiperidine-1-carboxylate with 2,4-difluorobenzyl bromide in the presence of potassium carbonate. This reaction results in the formation of ethyl 3-(2,4-difluorobenzyl)-3-piperidinecarboxylate. The second step involves the reaction of the product obtained in the first step with butynoic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. This reaction results in the formation of ethyl 1-(2-butynoyl)-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate, which is EFDP.
科学研究应用
EFDP has been extensively studied for its potential applications in various fields. It has been found to have antibacterial and antifungal properties and has been studied for its potential use as a drug. EFDP has also been studied for its potential use in the treatment of cancer. It has been found to inhibit the growth of cancer cells and has been studied for its potential use as a chemotherapeutic agent. EFDP has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to have neuroprotective properties and has been studied for its potential use in the prevention and treatment of Alzheimer's disease.
属性
IUPAC Name |
ethyl 1-but-2-ynoyl-3-[(2,4-difluorophenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2NO3/c1-3-6-17(23)22-10-5-9-19(13-22,18(24)25-4-2)12-14-7-8-15(20)11-16(14)21/h7-8,11H,4-5,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHGMVRVCAIUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C#CC)CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-(3,4-difluorobenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6000604.png)
![4-(4-chlorophenyl)-1-isopropyl-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B6000607.png)
![ethyl 4-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6000619.png)
![N-(2,4-dichlorophenyl)-3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6000620.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine](/img/structure/B6000622.png)
![2-methoxy-N-{1-[1-(3-methyl-2-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6000629.png)
![propyl 4-(4-methoxyphenyl)-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6000643.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3,4-dichlorobenzamide](/img/structure/B6000651.png)
![1-{4-[(tert-butylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6000657.png)

![ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6000670.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]cyclohexanecarboxamide](/img/structure/B6000675.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6000687.png)
